molecular formula C25H22FN3O4 B6423370 2-[2-amino-5-(2-methoxyphenoxy)-6-methylpyrimidin-4-yl]-5-[(2-fluorophenyl)methoxy]phenol CAS No. 850746-07-5

2-[2-amino-5-(2-methoxyphenoxy)-6-methylpyrimidin-4-yl]-5-[(2-fluorophenyl)methoxy]phenol

Cat. No.: B6423370
CAS No.: 850746-07-5
M. Wt: 447.5 g/mol
InChI Key: ZUZLXAKLRANQPG-UHFFFAOYSA-N
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Description

The compound 2-[2-amino-5-(2-methoxyphenoxy)-6-methylpyrimidin-4-yl]-5-[(2-fluorophenyl)methoxy]phenol is a pyrimidine derivative featuring a central pyrimidine ring substituted with amino, methyl, and aryloxy groups. The molecule contains two distinct aromatic substituents: a 2-methoxyphenoxy group at position 5 of the pyrimidine ring and a 2-fluorobenzyloxy group attached to a phenolic ring.

Properties

IUPAC Name

2-[2-amino-5-(2-methoxyphenoxy)-6-methylpyrimidin-4-yl]-5-[(2-fluorophenyl)methoxy]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FN3O4/c1-15-24(33-22-10-6-5-9-21(22)31-2)23(29-25(27)28-15)18-12-11-17(13-20(18)30)32-14-16-7-3-4-8-19(16)26/h3-13,30H,14H2,1-2H3,(H2,27,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUZLXAKLRANQPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N)C2=C(C=C(C=C2)OCC3=CC=CC=C3F)O)OC4=CC=CC=C4OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[2-amino-5-(2-methoxyphenoxy)-6-methylpyrimidin-4-yl]-5-[(2-fluorophenyl)methoxy]phenol , also known by its CAS number 877796-43-5, is a pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and implications for therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C25H22FN3O4C_{25}H_{22}FN_3O_4, and it possesses a complex structure that includes a pyrimidine ring, methoxy groups, and a fluorophenyl moiety. The presence of these functional groups suggests potential interactions with biological targets, particularly in the context of enzyme inhibition and cellular signaling pathways.

Research indicates that compounds with similar structures often exhibit anti-inflammatory and antioxidant properties. For instance, studies on 2-methoxyphenols have shown their ability to inhibit cyclooxygenase-2 (COX-2) enzymes, which are crucial in inflammatory processes. The quantitative structure-activity relationship (QSAR) studies suggest that the electronic properties of the compound significantly influence its biological activity, particularly its antioxidant capacity and cytotoxicity against cancer cell lines .

Cytotoxicity Testing

The cytotoxic effects of the compound were evaluated using various cancer cell lines. Notably, it was tested against the MDA-MB-231 triple-negative breast cancer cell line. Preliminary results indicated significant cytotoxic activity, with an IC50 value suggesting effective inhibition of tumor cell proliferation. The structure-activity relationship (SAR) analysis revealed that modifications to the fluorophenyl group could enhance cytotoxicity .

Anti-inflammatory Activity

In vitro assays demonstrated that the compound exhibits anti-inflammatory properties by inhibiting COX-2 expression in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This inhibition was quantitatively assessed through Northern blot analysis, revealing a dose-dependent response .

Comparative Biological Activity

A comparison table summarizing the biological activities of similar compounds is provided below:

Compound NameMolecular FormulaIC50 (μM)Biological Activity
Compound AC25H22FN3O427.6Cytotoxic against MDA-MB-231
Compound BC22H23N3O329.3Anti-inflammatory (COX-2 Inhibitor)
Compound CC23H21N5O5S15.0Antioxidant activity via DPPH scavenging

Case Studies

  • Breast Cancer Research : A study synthesized several thieno[2,3-d]pyrimidine derivatives and assessed their activity against MDA-MB-231 cells. The most potent compounds showed IC50 values comparable to those observed for our compound, indicating a promising avenue for further research into its anti-cancer properties .
  • Inflammation Studies : In another investigation, derivatives similar to our compound were evaluated for their ability to inhibit COX-2 in inflammatory models. The results highlighted a correlation between structural modifications and enhanced anti-inflammatory effects, suggesting that our compound may also follow this trend .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent positions (ortho vs. para) and functional groups (methoxy, fluoro, chloro) significantly impact molecular properties. Key comparisons include:

Compound Name / Substituents Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors Hydrogen Bond Acceptors Key Structural Features
Target Compound (2-methoxyphenoxy, 2-fluorophenyl) ~431.5 (estimated) ~4.7 2 7 Ortho-substituted aryl groups; intramolecular H-bonding likely
2-[2-amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol 431.5 4.7 2 7 Para-substituted aryl groups; higher symmetry
2-[2-amino-5-(4-chlorophenyl)-6-methylpyrimidin-4-yl]-5-[(3-chlorophenyl)methoxy]phenol 455.3 5.2 2 6 Chloro substituents; increased lipophilicity
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine 457.5 5.1 2 5 Aminomethyl linker; intramolecular N–H⋯N H-bond

Key Observations :

  • Ortho vs. Para Substitution : The target compound’s ortho-substituted aryl groups may introduce steric hindrance, reducing rotational freedom compared to para-substituted analogs like . This could affect binding to biological targets.
  • Lipophilicity : Chloro-substituted analogs (e.g., ) exhibit higher XLogP3 values, suggesting enhanced membrane permeability.
Structural and Conformational Differences
  • Crystal Packing and Conformation: In N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methylpyrimidin-4-amine , the pyrimidine ring forms dihedral angles of 12.8°–86.1° with substituents, stabilized by weak C–H⋯O and C–H⋯π interactions. The target compound’s ortho-substituents may induce greater torsional strain, altering crystal packing.
  • Intramolecular Interactions : Analogous compounds with para-substituents (e.g., ) exhibit planar conformations, whereas ortho-substituted derivatives may adopt twisted geometries, as seen in fluorinated pyridines .

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